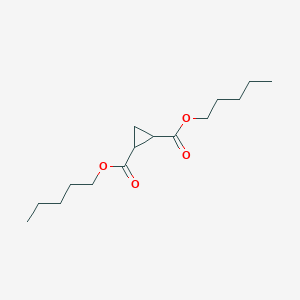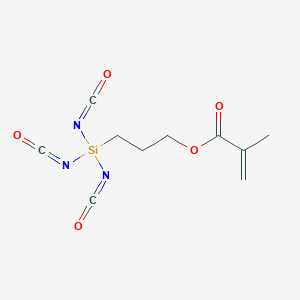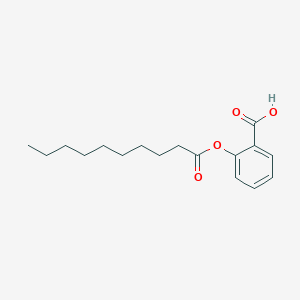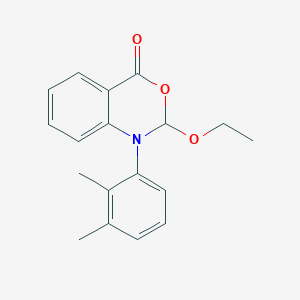
1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylphenylamine and ethyl chloroformate.
Formation of Intermediate: The reaction between 2,3-dimethylphenylamine and ethyl chloroformate in the presence of a base such as triethylamine forms an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the benzoxazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogens or other electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(2,3-Dimethylphenyl)-2-methoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one
- 1-(2,3-Dimethylphenyl)-2-propoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one
Comparison: 1-(2,3-Dimethylphenyl)-2-ethoxy-1,2-dihydro-4H-3,1-benzoxazin-4-one is unique due to its ethoxy group, which influences its reactivity and interactions. Compared to its methoxy and propoxy analogs, the ethoxy group provides a balance between steric hindrance and electronic effects, making it suitable for specific applications in synthesis and material science.
Propriétés
Numéro CAS |
137488-42-7 |
|---|---|
Formule moléculaire |
C18H19NO3 |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
1-(2,3-dimethylphenyl)-2-ethoxy-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C18H19NO3/c1-4-21-18-19(15-11-7-8-12(2)13(15)3)16-10-6-5-9-14(16)17(20)22-18/h5-11,18H,4H2,1-3H3 |
Clé InChI |
CLLUZALCHGEPLY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC(=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


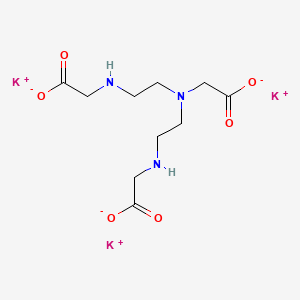
![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
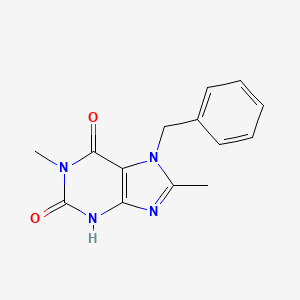

![1,4-Difluoro-2-{[3-(3,3,3-trichloroprop-1-en-2-yl)phenoxy]methyl}benzene](/img/structure/B14270886.png)
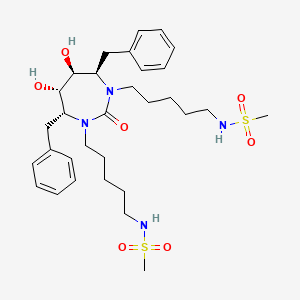

![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
